3-(Aminomethyl)cyclobutanol hydrochloride structure elucidation
3-(Aminomethyl)cyclobutanol hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-(Aminomethyl)cyclobutanol Hydrochloride
This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-(Aminomethyl)cyclobutanol hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the strategic rationale behind the analytical workflow, emphasizing a multi-technique, self-validating process that ensures the unambiguous determination of connectivity, regiochemistry, and stereochemistry—critical parameters for any pharmaceutical building block. The cyclobutane ring, with its inherent puckered conformation and potential for cis/trans isomerism, presents unique analytical challenges that this guide will systematically address.
The Strategic Imperative: Beyond Simple Confirmation
The structural integrity of a molecular entity is the bedrock of its function. For a molecule like 3-(Aminomethyl)cyclobutanol, a versatile scaffold in medicinal chemistry, ambiguity is not an option.[1] Its rigid, three-dimensional structure can serve as a bioisostere for other chemical groups, making precise knowledge of its geometry paramount.[2] This guide, therefore, champions an orthogonal approach, where data from multiple, independent analytical techniques converge to build an irrefutable structural proof.
The overall workflow is designed to be sequential and logical, starting with broad characterization and progressively moving towards fine structural details. Each step provides data that informs the next, creating a cascade of evidence.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex connectivity, we establish the fundamental properties of the molecule.
Mass Spectrometry (MS)
The first step is to confirm the molecule's mass and deduce its elemental composition. High-resolution mass spectrometry (HRMS) is the tool of choice.
Expected Data: The molecular formula for 3-(Aminomethyl)cyclobutanol is C₅H₁₁NO. As a hydrochloride salt, the formula is C₅H₁₂ClNO.
| Parameter | Expected Value | Rationale & Interpretation |
| Molecular Formula | C₅H₁₂ClNO | Derived from the known structure. |
| Monoisotopic Mass | 137.06075 | Calculated for the protonated free base [C₅H₁₂NO]⁺. This is the peak to look for in ESI-MS. |
| Major Fragments | m/z 119, 101, 83 | Potential loss of H₂O ([M+H]-18)⁺, and further fragmentation via alpha-cleavage common to amines and alcohols.[3] |
| Nitrogen Rule | Applies | The free base has an odd molecular weight (117.17 g/mol ) due to the single nitrogen atom, consistent with the rule.[3] |
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to ensure protonation.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.[4]
-
Analysis Mode: Positive ion mode is crucial to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a lock mass for internal calibration to ensure high mass accuracy.
-
Interpretation: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition from the accurate mass, which should confirm C₅H₁₂NO.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a rapid and definitive confirmation of the key functional groups present: the alcohol (-OH) and the primary amine hydrochloride (-NH₃⁺).
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3400-3200 (broad) | O-H stretch | Confirms the presence of the alcohol functional group. Broadness indicates hydrogen bonding.[5] |
| ~3000-2800 (broad) | N-H stretch (as -NH₃⁺) | Strong, broad absorption characteristic of an amine salt. |
| ~2950-2850 | C-H stretch | Aliphatic C-H bonds of the cyclobutane ring and methylene group. |
| ~1600 & ~1500 | N-H bend | Asymmetric and symmetric bending of the -NH₃⁺ group. |
| ~1100-1050 | C-O stretch | Stretching vibration of the secondary alcohol C-O bond. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Interpretation: Analyze the resulting spectrum for the characteristic absorption bands listed above. The presence of strong, broad bands for O-H and N-H stretching is a key diagnostic feature.[6][7]
The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of a small molecule.[8][9] We will use a suite of 1D and 2D NMR experiments to assemble the carbon-hydrogen framework atom by atom.
1D NMR: ¹H, ¹³C, and DEPT
This initial set of experiments provides an inventory of the unique proton and carbon environments.
Expected Data (in D₂O):
| Nucleus | Experiment | Approx. δ (ppm) | Multiplicity | Assignment |
| ¹H | ¹H NMR | ~4.0-4.2 | m | H-1 (CH-OH) |
| ~2.8-3.0 | d | H-5 (CH₂-N) | ||
| ~2.2-2.5 | m | H-2, H-4 (ring CH₂) | ||
| ~1.8-2.1 | m | H-3 (ring CH) | ||
| ¹³C | ¹³C NMR | ~70 | CH | C-1 (CH-OH) |
| ~45 | CH₂ | C-5 (CH₂-N) | ||
| ~35 | CH | C-3 (ring CH) | ||
| ~30 | CH₂ | C-2, C-4 (ring CH₂) | ||
| DEPT-135 | ~70 (positive) | CH | C-1 | |
| ~45 (positive) | CH₂ | C-5 | ||
| ~35 (positive) | CH | C-3 | ||
| ~30 (negative) | CH₂ | C-2, C-4 |
Protocol: Standard 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterium oxide (D₂O). The use of D₂O will cause the exchangeable O-H and N-H protons to disappear from the ¹H spectrum, simplifying it.
-
¹H NMR: Acquire a standard proton spectrum. The integration of the signals should correspond to the number of protons in each environment.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom.
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment is crucial for differentiating carbon types: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
2D NMR: Building the Molecular Skeleton
2D NMR experiments reveal through-bond correlations, allowing us to piece the structure together unequivocally.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals that are separated by 2 or 3 bonds. This is key for connecting molecular fragments.
Caption: Key 2D NMR correlations for structure assembly.
Protocol: Standard 2D NMR Acquisition
-
Instrumentation: Use the same sample prepared for 1D NMR on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquisition: Run standard, gradient-selected (gs) COSY, HSQC, and HMBC pulse programs.
-
Interpretation:
-
HSQC: First, use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal from the 1D spectra.
-
COSY: Trace the H-H couplings. A cross-peak between H-1 and H-2/H-4 confirms their adjacency. Similarly, trace the couplings around the ring and from the ring methine (H-3) to the aminomethyl protons (H-5).
-
HMBC: This is the final piece of the connectivity puzzle. Look for key long-range correlations. For instance, a correlation from the aminomethyl protons (H-5) to the ring carbons C-2 and C-4, and to the ring methine carbon C-3, confirms the attachment point of the aminomethyl group. A correlation from the carbinol proton (H-1) to C-3 would further solidify the 1,3-substitution pattern.
-
The Third Dimension: Stereochemistry and Unambiguous Proof
With the 2D structure confirmed, the final and most critical step for a cyclic compound is determining the relative stereochemistry (cis vs. trans). For absolute confirmation, single-crystal X-ray crystallography is the gold standard.[10][11][12]
Stereochemical Analysis via NOESY/ROESY
These experiments detect through-space correlations between protons that are close to each other, regardless of their bonding. This is ideal for differentiating stereoisomers.
-
For the cis isomer: The aminomethyl protons (H-5) and the carbinol proton (H-1) would be on the same face of the ring, resulting in a strong NOE/ROE cross-peak.
-
For the trans isomer: These protons would be on opposite faces, leading to a very weak or absent NOE/ROE cross-peak.
Single-Crystal X-Ray Crystallography (SC-XRD)
SC-XRD provides an unambiguous 3D map of the atoms in a molecule, definitively confirming connectivity, conformation, and relative stereochemistry.[10][13]
Protocol: SC-XRD
-
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethanol/water, isopropanol). The goal is to obtain a single, well-ordered crystal of sufficient size (~0.1-0.3 mm).
-
Data Collection: Mount the crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted into this map, and the structure is refined to give the final atomic coordinates, bond lengths, and bond angles. The output will clearly show the cis or trans relationship between the aminomethyl and hydroxyl groups.
Conclusion: A Unified and Validated Structural Dossier
By systematically applying a suite of orthogonal analytical techniques, we have moved from a simple molecular formula to a complete, validated 3D structure of 3-(Aminomethyl)cyclobutanol hydrochloride. The convergence of data—from mass spectrometry confirming the composition, FT-IR identifying the functional groups, a comprehensive set of NMR experiments piecing together the atomic framework, and finally, X-ray crystallography providing the definitive 3D proof—constitutes a robust and trustworthy elucidation process. This rigorous approach ensures the highest level of scientific integrity, providing the confidence needed for the compound's application in research and development.
References
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.
-
Georganics. Cyclobutanol - general description and application. Available at: [Link]
-
Morken, J. P., et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Available at: [Link]
-
The Good Scents Company. cyclobutanol, 2919-23-5. Available at: [Link]
- CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
-
PubChem. trans-3-(Aminomethyl)cyclopentanol Hydrochloride. Available at: [Link]
-
ResearchGate. Synthesis of cyclobutyl amine 8. Available at: [Link]
-
PubChem. (1S,3R)-3-(Aminomethyl)cyclopentanol Hydrochloride. Available at: [Link]
-
National Institute of Standards and Technology. Cyclobutanol - NIST WebBook. Available at: [Link]
-
Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Available at: [Link]
-
Roe, S. M. (2007). X-Ray Crystallography of Chemical Compounds. Current Protocols in Pharmacology. Available at: [Link]
-
ResearchGate. Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. Available at: [Link]
-
Eastern Analytical Symposium. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Available at: [Link]
-
Williamson, R. T., et al. (2022). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Casanovas, J., et al. (2006). Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters. Available at: [Link]
-
Radboud Repository. Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Available at: [Link]
-
University of Gothenburg. Small molecule-NMR. Available at: [Link]
-
ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available at: [Link]
-
Chemistry LibreTexts. NMR Spectroscopy. Available at: [Link]
-
Nikolic, D., et al. (2012). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Fitoterapia. Available at: [Link]
-
The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]
-
MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available at: [Link]
-
University of Calgary. IR: amines. Available at: [Link]
-
A-Z Chemistry. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanol [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small molecule-NMR | University of Gothenburg [gu.se]
- 10. rigaku.com [rigaku.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. eas.org [eas.org]
